molecular formula C5H3ClFN B1587321 4-Chloro-3-fluoropyridine CAS No. 2546-56-7

4-Chloro-3-fluoropyridine

Cat. No.: B1587321
CAS No.: 2546-56-7
M. Wt: 131.53 g/mol
InChI Key: BEQUUSCRAKEKQM-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoropyridine: is an organofluorine compound with the molecular formula C5H3ClFN . It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by fluorine and chlorine atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluoropyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine in this compound with potassium fluoride (KF). Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis techniques that emphasize regioselectivity and scalability. For instance, regioselective amidomethylation of this compound by metalation and Minisci-type reactions has been employed to produce diverse derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Potassium Fluoride (KF): Used in nucleophilic substitution reactions.

    Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

    Sodium Hydroxide (NaOH): Utilized in deamination reactions.

Major Products:

Comparison with Similar Compounds

  • 3-Fluoropyridine
  • 3-Chloropyridine
  • 3-Bromopyridine
  • 4,4’-Di-tert-butyl-2,2’-dipyridyl

Comparison: 4-Chloro-3-fluoropyridine is unique due to the simultaneous presence of both fluorine and chlorine atoms on the pyridine ring. This dual substitution imparts distinct electronic properties, making it less reactive than its chlorinated and brominated analogues but more reactive than purely fluorinated pyridines .

Properties

IUPAC Name

4-chloro-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN/c6-4-1-2-8-3-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQUUSCRAKEKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397332
Record name 4-Chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2546-56-7
Record name 4-Chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-chloro-3-fluoropyridine a useful starting material in organic synthesis?

A1: The presence of both chlorine and fluorine atoms in this compound offers versatile options for further functionalization. The research by [] highlights two key aspects:

  • Regioselective Deprotonation: The fluorine atom's strong electron-withdrawing nature directs deprotonation to the adjacent carbon, allowing for regioselective functionalization at the 2-position. []
  • Minisci-Type Reactions: The chlorine atom can be substituted through various Minisci-type reactions, further expanding the possibilities for structural diversification. []

Q2: What are the advantages of using photo-redox conditions for amidomethylation of this compound compared to traditional methods?

A2: The research by [] demonstrates that photo-redox mediated Minisci-type reactions on this compound offer several advantages:

  • Simplified Procedure: Compared to the multi-step deprotonation approach, photo-redox mediated reactions provide a single-step route to the desired 2-amidomethylated products. []
  • Scalability: The photo-redox conditions are more amenable to scale-up, making them more suitable for larger-scale synthesis. []
  • Broad Scope: The research explored the applicability of this methodology on other 3-fluoropyridines, indicating its potential for a wider range of substrates. []

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